![molecular formula C22H20N2O4S B2763921 (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile CAS No. 683250-78-4](/img/structure/B2763921.png)
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile
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Description
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, also known as MTAA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. MTAA belongs to a class of compounds known as acrylonitriles, which have been shown to possess a range of biological activities.
Scientific Research Applications
Synthesis and Structural Analysis
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile has been explored in scientific research primarily for its potential in synthesizing bioactive heterocycles. The compound has been synthesized through base-catalyzed reactions, demonstrating its utility in constructing complex molecular structures. X-ray crystallography analysis has provided insights into its molecular configuration, exhibiting both inter and intramolecular hydrogen bonds, indicative of its chemical reactivity and potential for further functionalization (C. Kavitha et al., 2006).
Polymerization Catalyst Applications
Research has demonstrated the effectiveness of using unsaturated N-heterocyclic carbenes for the sequential group transfer polymerization of (meth)acrylic monomers. This polymerization process benefits from the unique chemical structure of compounds like (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, facilitating the synthesis of various block copolymers. The process is notable for its indifference to the order of monomer addition, highlighting the compound's versatility as a catalyst (J. Raynaud et al., 2011).
Antioxidant Properties
Investigations into the antioxidant properties of 1,3,4-thiadiazole derivatives, including molecules with structural similarities to (E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile, have revealed promising results. These studies employ various spectroscopic and elemental analyses to elucidate the compounds' structures, demonstrating significant antioxidant activities in comparison to standard compounds. This suggests potential applications in pharmaceuticals and nutraceuticals (M. Gür et al., 2017).
Photoinitiator for Polymerization
Research into the use of specific acrylonitrile derivatives as photoinitiators for free radical photopolymerization under LED irradiation showcases the compound's utility in materials science. The compound's efficiency, particularly in combination with various additives, surpasses that of conventional commercial photoinitiators. This highlights its potential in developing new photopolymerization processes and materials (Jing Zhang et al., 2014).
properties
IUPAC Name |
(E)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-25-17-7-5-6-15(11-17)18-13-29-22(24-18)16(12-23)8-14-9-19(26-2)21(28-4)20(10-14)27-3/h5-11,13H,1-4H3/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMOLDWAJDXBOO-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(3-methoxyphenyl)thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile |
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